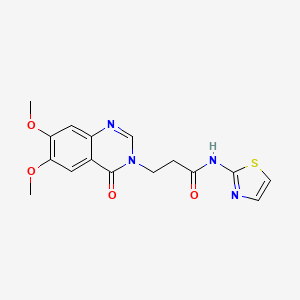
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The presence of both quinazolinone and thiazole moieties in its structure suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under reflux conditions.
Coupling of Quinazolinone and Thiazole: The final step involves the coupling of the quinazolinone and thiazole moieties through a propanamide linker. This can be achieved by reacting the quinazolinone derivative with a thiazole-containing amine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Properties
Molecular Formula |
C16H16N4O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H16N4O4S/c1-23-12-7-10-11(8-13(12)24-2)18-9-20(15(10)22)5-3-14(21)19-16-17-4-6-25-16/h4,6-9H,3,5H2,1-2H3,(H,17,19,21) |
InChI Key |
GIRRPTXDGCLGLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-(4-hydroxyphenyl){[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}ethanoic acid](/img/structure/B14937285.png)
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937292.png)
![2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14937295.png)
![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14937320.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937326.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B14937332.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B14937351.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937355.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B14937357.png)
